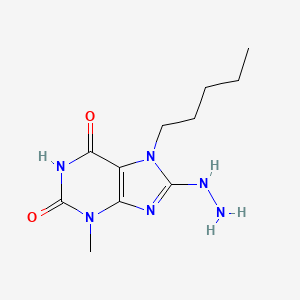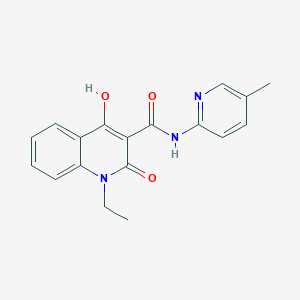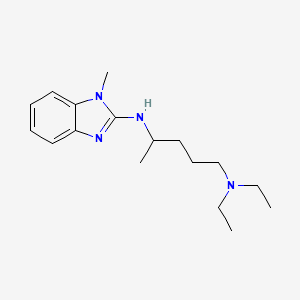![molecular formula C19H23N3O3 B3874668 3-(acetylamino)-N-[2-(4-morpholinyl)ethyl]-2-naphthamide](/img/structure/B3874668.png)
3-(acetylamino)-N-[2-(4-morpholinyl)ethyl]-2-naphthamide
Vue d'ensemble
Description
3-(acetylamino)-N-[2-(4-morpholinyl)ethyl]-2-naphthamide, also known as AN-9, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. AN-9 belongs to the class of naphthamides and is a derivative of 2-naphthylamine. It has been studied for its mechanism of action and its effects on biochemical and physiological processes.
Mécanisme D'action
3-(acetylamino)-N-[2-(4-morpholinyl)ethyl]-2-naphthamide inhibits the activity of PKC by binding to the catalytic domain of the enzyme. This binding prevents the enzyme from phosphorylating its substrates and activating downstream signaling pathways. The inhibition of PKC activity by 3-(acetylamino)-N-[2-(4-morpholinyl)ethyl]-2-naphthamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in vitro and in vivo.
Biochemical and Physiological Effects
3-(acetylamino)-N-[2-(4-morpholinyl)ethyl]-2-naphthamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. 3-(acetylamino)-N-[2-(4-morpholinyl)ethyl]-2-naphthamide has also been shown to reduce inflammation and oxidative stress in various disease models. Additionally, 3-(acetylamino)-N-[2-(4-morpholinyl)ethyl]-2-naphthamide has been studied for its potential role in the treatment of cardiovascular diseases and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-(acetylamino)-N-[2-(4-morpholinyl)ethyl]-2-naphthamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied, and its mechanism of action is well understood. 3-(acetylamino)-N-[2-(4-morpholinyl)ethyl]-2-naphthamide has been shown to be effective in a variety of disease models, making it a useful tool for studying the role of PKC in various diseases.
However, 3-(acetylamino)-N-[2-(4-morpholinyl)ethyl]-2-naphthamide also has several limitations for lab experiments. It has been shown to have low solubility in water, which can limit its use in certain experiments. Additionally, the lack of selectivity of 3-(acetylamino)-N-[2-(4-morpholinyl)ethyl]-2-naphthamide for specific PKC isoforms can make it difficult to study the role of individual PKC isoforms in disease processes.
Orientations Futures
There are several future directions for the study of 3-(acetylamino)-N-[2-(4-morpholinyl)ethyl]-2-naphthamide. One area of interest is the development of more selective PKC inhibitors that can target specific PKC isoforms. Additionally, the development of 3-(acetylamino)-N-[2-(4-morpholinyl)ethyl]-2-naphthamide analogs with improved solubility and potency could improve its usefulness as a therapeutic agent. Finally, the role of 3-(acetylamino)-N-[2-(4-morpholinyl)ethyl]-2-naphthamide in the treatment of neurological disorders and cardiovascular diseases requires further investigation.
Applications De Recherche Scientifique
3-(acetylamino)-N-[2-(4-morpholinyl)ethyl]-2-naphthamide has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of protein kinase C (PKC), a family of enzymes that play a critical role in various cellular processes. 3-(acetylamino)-N-[2-(4-morpholinyl)ethyl]-2-naphthamide has been used as a tool to study the role of PKC in cancer, cardiovascular diseases, and neurological disorders. Additionally, 3-(acetylamino)-N-[2-(4-morpholinyl)ethyl]-2-naphthamide has been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
3-acetamido-N-(2-morpholin-4-ylethyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14(23)21-18-13-16-5-3-2-4-15(16)12-17(18)19(24)20-6-7-22-8-10-25-11-9-22/h2-5,12-13H,6-11H2,1H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQSQWQMFNMZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-1-phenyl-2-propanamine](/img/structure/B3874594.png)



![5-(1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B3874620.png)

![2-[(2-methoxybenzyl)amino]-4,6-dimethyl-5-nitronicotinonitrile](/img/structure/B3874637.png)
![6-amino-2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B3874646.png)
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3874658.png)
![7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3874660.png)
![N'-(1-methyl-2-phenylethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3874665.png)


![4-({[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxypropyl]amino}methyl)phenol](/img/structure/B3874689.png)